N~2~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE
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Overview
Description
N~2~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE is a synthetic organic compound with a complex structure that includes a pyrazole ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The pyrazole ring can be synthesized through the reaction of 4-methylbenzylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The furan ring is then introduced through a cyclization reaction involving 5-methylfuran-2-carboxylic acid. The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N~2~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and furan derivatives with carboxamide groups. Examples include:
- N-[3,5-dimethyl-1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide
- N-[3,5-dimethyl-1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide
Uniqueness
N~2~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-12-5-8-16(9-6-12)11-22-15(4)18(14(3)21-22)20-19(23)17-10-7-13(2)24-17/h5-10H,11H2,1-4H3,(H,20,23) |
InChI Key |
QQUAVRMFKZVPIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=C(O3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=C(O3)C)C |
Origin of Product |
United States |
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